Val-Glu

Overview

Description

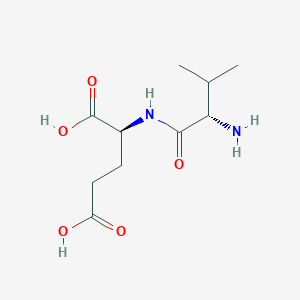

“Val-Glu” is a dipeptide composed of the amino acids valine and glutamic acid . It is also known as L-Valyl-L-glutamic acid . The molecular formula of “this compound” is C10H18N2O5 .

Synthesis Analysis

The synthesis of “this compound” or any peptide involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process is commonly used in peptide syntheses .

Molecular Structure Analysis

The molecular structure of “this compound” includes a valine (Val) residue and a glutamic acid (Glu) residue . The molecular weight is 246.26 Da .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm^3, a boiling point of 513.0±50.0 °C at 760 mmHg, and a flash point of 264.1±30.1 °C . It has 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

- γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly or EVG) is a potent agonist of the calcium-sensing receptor (CaSR). It enhances preferences for umami, fat, and sweet taste solutions in rats at low concentrations that do not elicit a taste of its own. Specifically, it increases preference for inosine monophosphate (IMP) and intralipos (a soybean oil emulsion). NPS-2143, an antagonist of CaSR, abolishes these additive effects. The underlying mechanisms through which kokumi substances induce thickness, mouthfulness, and lingeringness in humans are partially elucidated by these findings .

- This compound-Pro (VEP) is an angiotensin I-converting enzyme (ACE) inhibitory peptide derived from Spirulina platensis. Research investigated its antihypertensive effect in spontaneously hypertensive rats (SHRs). Both acute and one-week administration of VEP demonstrated blood pressure-lowering effects .

- γ-Glu-Val-Gly, a potent kokumi peptide, has been identified and quantified in various foods. High-performance liquid chromatography-tandem mass spectrometry revealed its presence in raw and cooked foods. This peptide contributes to the enhancement of flavor and palatability, characterized by thickness, mouthfulness, and lingering aftertaste .

Kokumi Substances in Rodents

Antihypertensive Effect of Val-Glu-Pro

Identification and Quantification of γ-Glu-Val-Gly in Foods

Safety and Hazards

Mechanism of Action

Target of Action

Val-Glu, also known as Pro-Val-Glu (PVG), is a dipeptide formed from L-valine and L-glutamic acid residues . It is primarily associated with the polymerization of sickle hemoglobin (HbS) in sickle cell anemia . The primary target of this compound is the hemoglobin molecule, specifically the sickle hemoglobin (HbS). The mutation in HbS, known as E6V mutation, replaces one of the glutamic acid residues of Pro–Glu–Glu (PGG) present in normal hemoglobin (HbA) with a valine residue, resulting in Pro–Val–Glu (PVG) in sickle cells .

Mode of Action

The mode of action of this compound involves its interaction with hemoglobin molecules. This polymerization only occurs in the deoxygenated form of HbS (dHbS), causing the red blood cells to take on a sickled shape .

Biochemical Pathways

The biochemical pathway affected by this compound is the polymerization process of hemoglobin. In sickle cell anemia, the this compound mutation causes the polymerization of HbS, leading to the formation of sickle-shaped red blood cells .

Pharmacokinetics

It is known that the compound’s action is highly dependent on its concentration and the oxygenation state of the hemoglobin molecule . The polymerization of HbS, which is influenced by this compound, only occurs in the deoxygenated state of HbS .

Result of Action

The result of this compound’s action is the polymerization of HbS, leading to the formation of sickle-shaped red blood cells in individuals with sickle cell anemia . This change in red blood cell shape can lead to various complications, including pain crises, anemia, and organ damage.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH, CO, CO2, and 2,3-diphosphoglycerate (2,3- DPG) levels can affect the structure of HbS . These factors can potentially influence the polymerization process of HbS and, consequently, the efficacy and stability of this compound’s action.

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJONISHZRADBH-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3062-07-5 | |

| Record name | Valylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of the dipeptide Val-Glu?

A1: The dipeptide this compound, composed of Valine and Glutamic acid, has the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol.

Q2: Does the presence of this compound within a peptide sequence influence its conformation?

A2: Yes, the presence of this compound can influence peptide conformation. For instance, in the synthetic peptide this compound-Val-Orn-Val-Glu-Val-Orn-Val-Glu-Val-Orn-Val-OH, the repeating this compound motif contributes to the formation of an antiparallel β-sheet structure at the air/water interface. []

Q3: How does the substitution of Glutamic acid with Valine at position 6 in Rhesus monkey apolipoprotein A-II affect its structure?

A3: The substitution of Cysteine with Serine at position 6 in Rhesus monkey apolipoprotein A-II prevents the formation of a disulfide bond, resulting in a monomeric structure unlike the dimeric form observed in human apolipoprotein A-II. []

Q4: Can modifications to the carboxylate groups of Glu-21, Glu-27, and Asn-28 in the peptide thymosin α1 impact its antigenic properties?

A4: Yes, modifications to these carboxylate groups can significantly affect the immunoreactivity of thymosin α1. Removing any of these carboxylate groups substantially reduces the binding affinity of an antiserum raised against the thymosin α1-(15-28) segment. []

Q5: What role does the this compound-Phe sequence play in the nucleocapsid protein (N) of vesicular stomatitis virus (VSV)?

A5: The C-terminal this compound-Phe sequence, particularly the this compound motif, in the VSV nucleocapsid protein (N) is crucial for its interaction with the phosphoprotein (P). This interaction is essential for the virus's life cycle. []

Q6: What is the biological activity of the tetrapeptide Ser-Val-Glu-Gly?

A6: Ser-Val-Glu-Gly, an analog of the AS-1 toxin, exhibits phytotoxic activity, primarily affecting sunflower and zucchini plants. []

Q7: Does the peptide this compound-Pro possess antihypertensive properties?

A7: Yes, this compound-Pro (VEP), derived from Spirulina platensis, demonstrates antihypertensive effects in spontaneously hypertensive rats (SHRs). VEP inhibits angiotensin I-converting enzyme (ACE) and can lower blood pressure in a dose-dependent manner. [, ]

Q8: How does the peptide Val-Gly-Thr-Val-Glu-Met contribute to antioxidant defense?

A8: Val-Gly-Thr-Val-Glu-Met, an oligopeptide found in sea cucumber guts, exhibits antioxidant activity by scavenging hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. []

Q9: Can short peptides containing this compound act as effective elastase inhibitors?

A9: Yes, short peptides with a C-terminal carboxylic acid, such as N-acetyl-Val-Glu-Pro-Ile-CO2H, can effectively inhibit porcine pancreatic elastase (PPE) by forming stable complexes. This suggests a potential regulatory role for short peptides in protease activity. []

Q10: What is the significance of the peptide Ile-Val-Pro-Asn-Ser(P)-Val-Glu-Glu in the context of αs1-casein?

A10: This peptide, a segment of the multiphosphorylated tryptic peptide αs1-casein(59-79), plays a crucial role in antibody binding. The phosphorylated Serine (Ser(P)) at position 75 is particularly important for antibody recognition. []

Q11: Have computational methods been employed to study the reactivity of this compound containing peptides?

A11: Yes, quantum level calculations have been used to compare the reactivity of Pro-Val-Glu (found in sickle hemoglobin, HbS) and Pro-Glu-Glu (found in normal hemoglobin, HbA). Results indicate that the lower HOMO-LUMO gap of Pro-Val-Glu promotes polymerization, explaining HbS's increased reactivity in sickle cell anemia. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)

![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)